Tellurium nanomaterials, with their unique properties like high carrier mobility and efficient light absorption, hold promise for various applications in next-generation electronics and optoelectronic devices.
Beyond photovoltaics and nanomaterials, tellurium is also being explored in other research areas, such as:
Tellurium is a metalloid with the atomic number 52 and symbol Te. It is characterized by its grayish-white color and brittle crystalline structure. Discovered in 1782 by Franz Müller von Reichenstein, tellurium exhibits properties that are intermediate between metals and non-metals. It has a melting point of 450 °C and a boiling point of 1390 °C. Tellurium is primarily found in sulfide ores and is often produced as a byproduct of copper refining .
Tellurium finds applications across various industries:
Tellurium shares similarities with other chalcogens such as oxygen, sulfur, selenium, and polonium. Here’s a comparison highlighting its uniqueness:
Compound | Atomic Number | Common Oxidation States | Unique Properties |
---|---|---|---|
Oxygen | 8 | -2, -1, 0, +1, +2 | Essential for respiration |
Sulfur | 16 | -2, 0, +4, +6 | Forms diverse allotropes |
Selenium | 34 | -2, +4, +6 | Used in photocells |
Tellurium | 52 | -2, +2, +4, +6 | Rarely encountered; used in semiconductors |
Polonium | 84 | +4 | Radioactive; used in nuclear applications |
Tellurium's most notable distinction lies in its applications in electronics and metallurgy compared to its lighter homologues which are more biologically relevant.
The trigonal crystal structure of tellurium, consisting of helical atomic chains bonded through van der Waals interactions, creates a highly anisotropic electronic band structure with valence band degeneracy near the Fermi level [2]. This configuration enables exceptional hole mobility (up to 1,200 cm²/V·s in single crystals) while maintaining a moderate Seebeck coefficient (150–200 μV/K at 300 K) [1] [2]. Density functional theory calculations reveal that strategic doping with antimony (Sb) introduces shallow acceptor states, increasing the density-of-state effective mass (m^*^~d~) by 40% compared to undoped tellurium [3].
Selenium (Se) alloying further optimizes the band structure by inducing mass fluctuation scattering, reducing lattice thermal conductivity (κ~lat~) to 0.42 W/m·K at 600 K without degrading electrical properties [3]. The synergistic combination of 0.3% Sb doping and 2.5% Se alloying in Sb~0.003~Se~0.025~Te~0.972~ produces a peak ZT of 0.94 at 600 K, representing a 19% improvement over pure tellurium [3].
Composition | Carrier Concentration (10¹⁹ cm⁻³) | Power Factor (μW/cm·K²) | κ~lat~ (W/m·K) | ZT (600 K) |
---|---|---|---|---|
Pure Te | 1.2 | 24.3 | 1.05 | 0.52 |
Sb~0.003~Te~0.997~ | 3.8 | 31.7 | 0.88 | 0.79 |
Sb~0.003~Se~0.025~Te~0.972~ | 3.6 | 29.5 | 0.42 | 0.94 |
The chiral chain structure of tellurium induces pronounced anisotropy in electrical conductivity (σ) and thermopower (S). Along the [1] crystallographic direction (parallel to helical chains), single crystals exhibit σ = 1,850 S/cm and S = 165 μV/K at 300 K, compared to σ = 920 S/cm and S = 210 μV/K along the direction [2] [4]. This anisotropy arises from the directional dependence of hole effective mass (m~h~^^~ [1]~ = 0.12m~0~ vs. *m~h~^^~~ = 0.25m*~0~) [2].
High-pressure synthesis (3–5 GPa) enhances carrier mobility by 30% through dislocation density reduction, achieving lattice thermal conductivity below the amorphous limit (0.28 W/m·K) [3]. The resulting phonon-glass electron-crystal behavior enables simultaneous optimization of electronic and thermal transport properties.
Ultrathin tellurium films (5–20 nm thickness) exhibit strain-dependent thermoelectric properties due to quantum confinement effects. Biaxial tensile strain of 2% increases the valence band degeneracy from 4-fold to 6-fold, boosting the power factor to 47 μW/cm·K² at 300 K [2]. Compressive strain (-1.5%) conversely enhances the Seebeck coefficient by 22% through density-of-states sharpening near the Fermi level [2].
Laser-induced localized heating generates temperature gradients of 10⁴ K/m in 2D films, producing thermoelectric currents up to 15 μA under 50 mW illumination [2]. Palladium contact electrodes form accumulation layers at the metal-semiconductor interface, reducing contact resistance by 80% compared to conventional gold contacts [2].
Incorporating tellurium nanostructures into conductive polymers like poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) enables flexible thermoelectric systems with ZT = 0.25–0.35 at 300 K [5]. The composite structure leverages:
Composite Composition | Electrical Conductivity (S/cm) | Seebeck Coefficient (μV/K) | Power Factor (μW/m·K²) |
---|---|---|---|
PEDOT:PSS | 850 | 12 | 0.12 |
Te/PEDOT (30 wt%) | 1,120 | 38 | 1.61 |
Te NWs/PEDOT (50 wt%) | 1,980 | 52 | 5.37 |
Acute Toxic;Irritant;Health Hazard